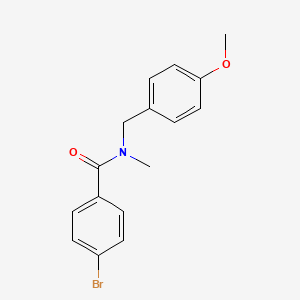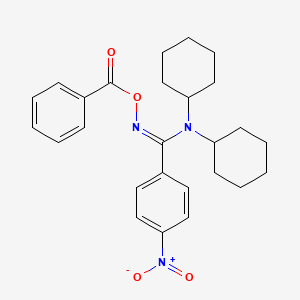
2-(4-methoxyphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as AG-1478, is a synthetic compound that has been extensively studied due to its potential applications in cancer research. This compound belongs to the class of quinolinecarboxamides, which are known for their ability to inhibit the activity of certain enzymes and receptors in the body.
作用机制
2-(4-methoxyphenyl)-4-quinolinecarboxamide works by binding to the ATP-binding site of the EGFR and preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The exact mechanism of action of this compound is still being studied, but it is believed to involve the inhibition of autophosphorylation of the EGFR and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a highly specific inhibitor of the EGFR and does not affect other receptor tyrosine kinases. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is not effective in all types of cancer cells, and its efficacy can be affected by the presence of mutations in the EGFR gene. It is also not effective in inhibiting the activity of other growth factor receptors that are involved in cancer development.
未来方向
There are several future directions for research on 2-(4-methoxyphenyl)-4-quinolinecarboxamide. One area of research is the development of more potent and selective inhibitors of the EGFR that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors. This can help in the development of personalized cancer treatments that are tailored to the individual patient. Finally, there is a need for more studies to understand the molecular mechanisms of this compound and other EGFR inhibitors, which can lead to the development of new cancer treatments.
合成方法
2-(4-methoxyphenyl)-4-quinolinecarboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-methoxyaniline with 2-chloro-4,5-dimethoxybenzoic acid to form an intermediate product, which is then reacted with 2-aminobenzophenone to yield the final product. Other methods, such as the reaction of 4-methoxyaniline with 2-chloro-4,5-dimethoxybenzonitrile followed by the reaction with 2-aminobenzophenone, have also been reported.
科学研究应用
2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is known to play a crucial role in the development and progression of various types of cancer. Inhibition of EGFR activity by this compound has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells.
属性
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLFEYDGVLXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5498102.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5498103.png)
![N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5498111.png)


![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5498150.png)

![3-[(dimethylamino)methyl]-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5498162.png)

![N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-threoninamide](/img/structure/B5498187.png)
![3-{4-methoxy-3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5498193.png)
![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5498196.png)
![N-cyclopropyl-3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5498203.png)
![5-methyl-3-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5498216.png)